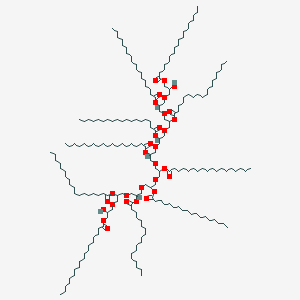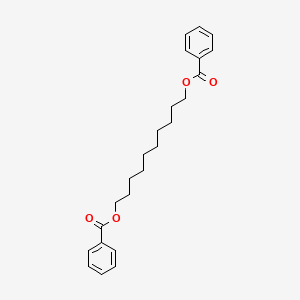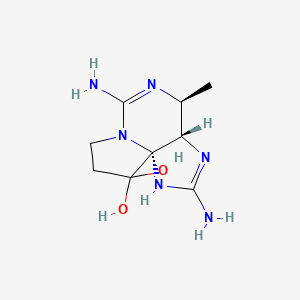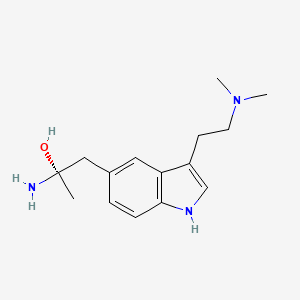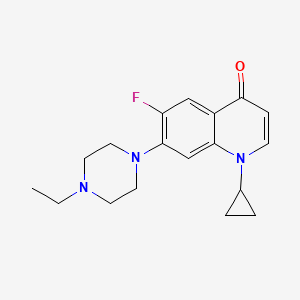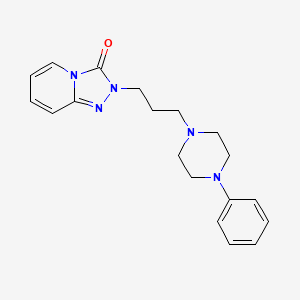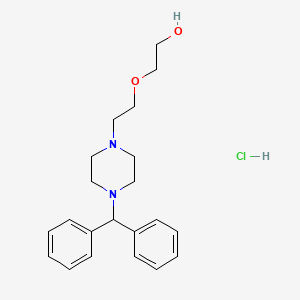
Dibekacin sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibekacin sulfate is an aminoglycoside antibiotic known for its potent antibacterial properties. It is a semisynthetic derivative of kanamycin, developed by Hamao Umezawa and collaborators for Meiji Seika . This compound is primarily used to target severe bacterial infections, especially those caused by Gram-negative bacteria . This compound is often reserved for situations where other antibiotics have failed or are deemed inappropriate due to resistance or allergy concerns .
Mechanism of Action
Target of Action
Dibekacin sulfate, also known as Panimycin, is primarily targeted towards the 30S subunit of the bacterial ribosome . The 30S subunit is a crucial component of the protein synthesis machinery in bacteria, playing a key role in the initiation of translation and ensuring the accuracy of protein synthesis.
Mode of Action
This compound interacts with its target by binding to the 30S ribosomal subunit . This binding interferes with the decoding site around nucleotide 1400 in the 16S subunit of the ribosome . The hindered interaction causes mRNA to be misread, and the incorrect amino acids are inserted into the protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By causing misreading of mRNA during translation, this compound disrupts the normal functioning of this pathway, leading to the production of non-functional or toxic proteins . The downstream effects of this disruption include impaired cellular functions and eventual cell death .
Result of Action
The primary molecular effect of this compound’s action is the disruption of protein synthesis, leading to the production of non-functional or toxic proteins . On a cellular level, this results in impaired cellular functions and eventual cell death . This makes this compound effective in treating infections caused by bacteria, particularly those that are resistant to other antibiotics .
Biochemical Analysis
Biochemical Properties
Dibekacin sulfate interacts with the 30S subunit of the bacterial ribosome . This interaction inhibits protein synthesis, leading to the death of the bacteria
Cellular Effects
This compound has been shown to be active against Kanamycin-resistant Escherichia coli and Pseudomonas aeruginosa
Molecular Mechanism
The molecular mechanism of this compound involves binding to the 30S subunit of the bacterial ribosome, inhibiting protein synthesis . This binding interaction leads to changes in gene expression and can result in the death of the bacteria .
Preparation Methods
Dibekacin sulfate is synthesized from kanamycin B through a series of chemical modifications. The preparation process involves the removal of hydroxyl groups from the kanamycin molecule, resulting in the formation of 3’,4’-dideoxykanamycin B . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) and column chromatography with weakly acidic cation exchange resin to isolate and purify the compound .
Chemical Reactions Analysis
Dibekacin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents . The major products formed from these reactions are typically derivatives of dibekacin with modified functional groups, which can alter its antibacterial properties .
Scientific Research Applications
Dibekacin sulfate has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and modification of aminoglycoside antibiotics . In biology, it is employed to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents . In medicine, this compound is used to treat severe infections such as sepsis, complicated urinary tract infections, respiratory tract infections, and intra-abdominal infections . It is also used in industrial settings to develop new antibiotics and improve existing ones .
Comparison with Similar Compounds
Dibekacin sulfate is similar to other aminoglycoside antibiotics such as gentamicin, tobramycin, and netilmicin . it is unique in its ability to target certain bacterial strains that are resistant to other aminoglycosides . This makes this compound a valuable option in the treatment of multi-drug resistant bacterial infections .
Properties
CAS No. |
58580-55-5 |
|---|---|
Molecular Formula |
C18H39N5O12S |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4) |
InChI Key |
GXKUKBCVZHBTJW-UHFFFAOYSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dibekacin sulfate; Debecacin sulfate; EINECS 261-341-0; Orbicin; Panimycin. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone;(2S)-2-hydroxybutanedioic acid](/img/structure/B607024.png)
